2-Amino-7-[4-(dimethylamino)phenyl]-6,7,8-trihydroquinazolin-5-one
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Overview
Description
2-Amino-7-[4-(dimethylamino)phenyl]-6,7,8-trihydroquinazolin-5-one is a heterocyclic compound with a complex structure that includes an amino group, a dimethylamino phenyl group, and a trihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-[4-(dimethylamino)phenyl]-6,7,8-trihydroquinazolin-5-one typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with appropriate amines and other reagents under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-[4-(dimethylamino)phenyl]-6,7,8-trihydroquinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-Amino-7-[4-(dimethylamino)phenyl]-6,7,8-trihydroquinazolin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7-[4-(dimethylamino)phenyl]-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of specific kinases or interfere with DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
2-Amino-7-[4-(dimethylamino)phenyl]-6,7,8-trihydroquinazolin-5-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trihydroquinazolinone core and the presence of both amino and dimethylamino groups make it a versatile compound for various applications .
Properties
Molecular Formula |
C16H18N4O |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-amino-7-[4-(dimethylamino)phenyl]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C16H18N4O/c1-20(2)12-5-3-10(4-6-12)11-7-14-13(15(21)8-11)9-18-16(17)19-14/h3-6,9,11H,7-8H2,1-2H3,(H2,17,18,19) |
InChI Key |
ZWBDUQOUHLEHJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N |
Origin of Product |
United States |
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